tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a brominated dioxaindan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a brominated dioxaindan derivative. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to synthesize molecules that may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate involves its interaction with specific molecular targets. The brominated dioxaindan moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butyl carbamate group can provide stability and enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the brominated dioxaindan moiety.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: Another brominated carbamate with a different aromatic moiety.
Uniqueness: tert-Butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate is unique due to its combination of a brominated dioxaindan moiety and a tert-butyl carbamate group
Properties
Molecular Formula |
C12H14BrNO4 |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-7-4-8(13)10-9(5-7)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
AJEWAWRZYQZVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C(=C1)Br)OCO2 |
Origin of Product |
United States |
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